rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its three-dimensional, rigid framework, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
The synthesis of rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of suitable precursors under photochemical conditions. This method allows for the formation of the bicyclic structure with high specificity. Industrial production methods may involve scaling up these reactions using specialized equipment to ensure consistent yields and purity.
Analyse Chemischer Reaktionen
rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Wissenschaftliche Forschungsanwendungen
rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, where its rigid structure can impart desirable properties.
Wirkmechanismus
The mechanism by which rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione exerts its effects depends on its specific interactions with molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the context of its use, whether in biochemical assays or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can be compared to other bicyclic compounds such as:
rac-(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione: This compound has a similar bicyclic structure but contains a nitrogen atom, which can influence its reactivity and interactions.
rac-(1R,5S)-1-ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione: This compound has an ethyl group instead of a methyl group, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H6O3 |
---|---|
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C6H6O3/c1-6-2-3(6)4(7)9-5(6)8/h3H,2H2,1H3 |
InChI-Schlüssel |
JIKCCJNIXCEKAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC1C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.